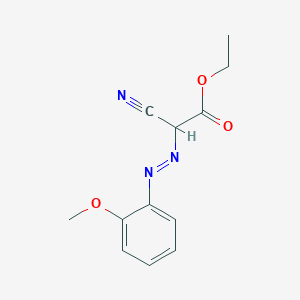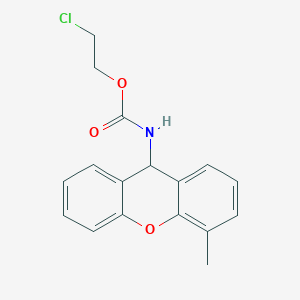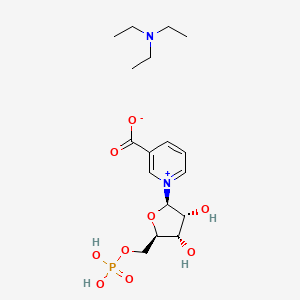![molecular formula C20H16N4OS B14009666 N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide CAS No. 62295-13-0](/img/structure/B14009666.png)
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide typically involves the reaction of 1-ethyl-2-oxo-indole-3-carbaldehyde with quinoline-2-carbothioamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-Methyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide
- N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]benzenecarbothioamide
- N-[(1-Methyl-2-oxo-indol-3-ylidene)amino]benzenecarbothioamide
Uniqueness
N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is unique due to its specific structural features and the presence of both indole and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62295-13-0 |
|---|---|
Fórmula molecular |
C20H16N4OS |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-(1-ethyl-2-hydroxyindol-3-yl)iminoquinoline-2-carbothioamide |
InChI |
InChI=1S/C20H16N4OS/c1-2-24-17-10-6-4-8-14(17)18(20(24)25)22-23-19(26)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,25H,2H2,1H3 |
Clave InChI |
KBYSTJMJIBBWDG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)

![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)


![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)


![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)


